An In-depth Technical Guide to 3-(3-Acetoxypropyl)heptamethyltrisiloxane
An In-depth Technical Guide to 3-(3-Acetoxypropyl)heptamethyltrisiloxane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-(3-Acetoxypropyl)heptamethyltrisiloxane, a versatile organosilicon compound. The information is curated for professionals in research and drug development who require detailed technical specifications and procedural insights.
Core Chemical Properties
3-(3-Acetoxypropyl)heptamethyltrisiloxane is a clear, colorless liquid. It is a member of the siloxane family, characterized by a trisiloxane backbone with methyl and acetoxypropyl functional groups. This structure imparts properties that make it valuable in various scientific and industrial applications.
Quantitative Data Summary
The key physicochemical properties of 3-(3-Acetoxypropyl)heptamethyltrisiloxane are summarized in the table below. It is important to note that while some data is readily available, specific properties like density have not been widely reported in the public domain. For comparative purposes, data for the related precursor, 1,1,1,3,5,5,5-heptamethyltrisiloxane, is also included.
| Property | Value (3-(3-Acetoxypropyl)heptamethyltrisiloxane) | Value (1,1,1,3,5,5,5-Heptamethyltrisiloxane) |
| CAS Number | 18044-09-2[1] | 1873-88-7 |
| Molecular Formula | C12H30O4Si3[2] | C7H22O2Si3 |
| Molecular Weight | 322.62 g/mol [2] | 222.50 g/mol |
| Boiling Point | 67-70 °C @ 0.8 mmHg[2] | 142 °C @ 760 mmHg |
| Density | Data not available | 0.819 g/mL @ 25 °C |
| Refractive Index | 1.4098 @ 20 °C[2] | 1.382 @ 20 °C |
| Solubility | Soluble in N,N-Dimethylformamide and methanol; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water.[2] | Miscible with acetone, ethanol, and diethyl ether; insoluble in water. |
Synthesis and Experimental Protocols
The primary method for synthesizing 3-(3-Acetoxypropyl)heptamethyltrisiloxane is through the hydrosilylation of allyl acetate with 1,1,1,3,5,5,5-heptamethyltrisiloxane.[3] This reaction typically employs a platinum-based catalyst, such as Karstedt's catalyst, to facilitate the addition of the Si-H bond across the carbon-carbon double bond of the allyl acetate.[3]
Generalized Experimental Protocol: Hydrosilylation
While a specific, detailed protocol for this exact compound is not widely published, a general procedure for such a hydrosilylation reaction is as follows:
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Reactant Preparation: In a clean, dry, inert-atmosphere reaction vessel, 1,1,1,3,5,5,5-heptamethyltrisiloxane and a molar excess of allyl acetate are combined. The reaction is typically performed neat or in a dry, aprotic solvent like toluene.
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Catalyst Addition: A catalytic amount of Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) is added to the reaction mixture. The catalyst loading is usually in the range of 10-50 ppm of platinum.
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Reaction Conditions: The mixture is stirred at a controlled temperature, typically ranging from room temperature to a moderately elevated temperature (e.g., 40-80 °C), to initiate and sustain the reaction. The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the consumption of the Si-H reactant.
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Work-up and Purification: Upon completion, the reaction mixture may be treated to remove the catalyst, for example, by filtration through a pad of silica gel or by using a carbon-based scavenger. The excess allyl acetate and any solvent are then removed under reduced pressure. The final product is typically purified by vacuum distillation to yield the 3-(3-Acetoxypropyl)heptamethyltrisiloxane as a clear liquid.
Key Applications
3-(3-Acetoxypropyl)heptamethyltrisiloxane is utilized in specialized applications, particularly in the pharmaceutical and medical device industries.
Extractables and Leachables (E&L) Studies
A significant application of this compound is in extractables and leachables (E&L) studies for pharmaceutical packaging and medical devices. Due to its moderate volatility and lipophilic nature, it can be a potential leachable from silicone-based materials used in container closure systems, tubing, and other components.[4] Its presence is monitored using sensitive analytical techniques like GC-MS.
Visualized Workflows and Pathways
Synthesis Pathway
The synthesis of 3-(3-Acetoxypropyl)heptamethyltrisiloxane via hydrosilylation can be represented by the following logical diagram.
Caption: Synthesis of 3-(3-Acetoxypropyl)heptamethyltrisiloxane.
Generalized E&L Study Workflow
The following diagram illustrates a typical workflow for an extractables and leachables study where 3-(3-Acetoxypropyl)heptamethyltrisiloxane might be identified.
Caption: Generalized workflow for E&L studies.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.
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Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.
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Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, foam, or carbon dioxide).
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Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.
It is imperative to consult the specific safety data sheet provided by the supplier before handling this chemical.
Conclusion
3-(3-Acetoxypropyl)heptamethyltrisiloxane is a specialized organosilicon compound with defined chemical properties that make it relevant for specific high-tech applications, notably in the analytical realm of pharmaceutical and medical device safety. A thorough understanding of its synthesis and properties is crucial for its effective and safe utilization in research and development.
